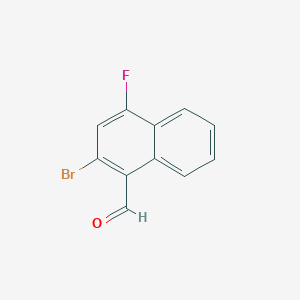

2-Bromo-4-fluoro-1-naphthaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

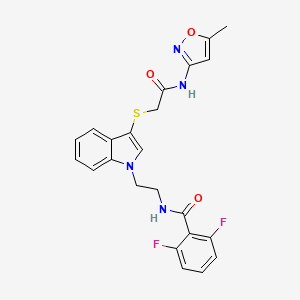

2-Bromo-4-fluoro-1-naphthaldehyde is a chemical compound with the molecular formula C11H6BrFO. It has a molecular weight of 253.07 . It is a solid substance .

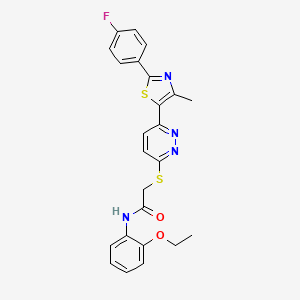

Molecular Structure Analysis

The molecular structure of 2-Bromo-4-fluoro-1-naphthaldehyde consists of a naphthalene ring substituted with bromo, fluoro, and aldehyde functional groups . The exact positions of these substituents can be determined by the compound’s IUPAC name .Physical And Chemical Properties Analysis

2-Bromo-4-fluoro-1-naphthaldehyde is a solid substance . Its exact physical and chemical properties such as boiling point, melting point, and density are not provided in the search results .Aplicaciones Científicas De Investigación

Aromatic Nucleophilic Substitution Reactions

Aromatic nucleophilic substitution (SNAr) reactions are one of the most important reactions in organic chemistry. They result in the formation of chemically important C-C, C-S, and C-O bonds . The presence of a formyl group was found to be essential for the reaction to take place . The order of reactivity was found to be 4-fluoro-1-naphthaldehyde > 1-fluoro-2-naphthaldehyde > 4-fluoro-2-naphthaldehyde > 1-fluoronaphthalene .

Solvent Effect Studies

The introduction of solvent increases the activation energy barrier indicating a significant effect of solvents on the transition state . The activation energy barrier was found to be a minimum in the gas phase then in DMSO which is followed by protic polar solvents methanol and water . Thus, the polar aprotic solvent DMSO works best for aromatic nucleophilic substitution of fluorine .

Synthesis of Reaction Intermediates

These reactions have found enormous synthetic utility especially in the synthesis of reaction intermediates .

Pharmaceuticals Synthesis

Aromatic nucleophilic substitution reactions are used in the synthesis of pharmaceuticals .

Natural Products Synthesis

These reactions are also used in the synthesis of natural products .

Herbicides Synthesis

Aromatic nucleophilic substitution reactions are used in the synthesis of herbicides .

Propiedades

IUPAC Name |

2-bromo-4-fluoronaphthalene-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMBKUEIUVUVJNB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6BrFO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-4-fluoro-1-naphthaldehyde | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol;hydrochloride](/img/structure/B2417445.png)

![2-(4-Chlorophenoxy)-N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-2-methylpropanamide](/img/structure/B2417446.png)

![4-[(E)-2-(1-benzylbenzimidazol-2-yl)ethenyl]benzonitrile](/img/structure/B2417451.png)

![4-methoxy-N-(2-(6-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2417455.png)

![2-{[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2417460.png)

![3-[(3S)-1-[6-(5-methyl-3-oxo-1H-pyrazol-2-yl)pyrimidin-4-yl]pyrrolidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B2417463.png)